4-[(2,3-dioxo-2,3-dihydropyrido[2,3-b]pyrazin-4(1H)-yl)methyl]benzoic acid
Description
4-[(2,3-dioxo-2,3-dihydropyrido[2,3-b]pyrazin-4(1H)-yl)methyl]benzoic acid is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrido[2,3-b]pyrazine core, which is a fused bicyclic structure containing nitrogen atoms
Properties
IUPAC Name |
4-[(2,3-dioxo-1H-pyrido[2,3-b]pyrazin-4-yl)methyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O4/c19-13-14(20)18(12-11(17-13)2-1-7-16-12)8-9-3-5-10(6-4-9)15(21)22/h1-7H,8H2,(H,17,19)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PINYLVKOWHIVGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N(C(=O)C(=O)N2)CC3=CC=C(C=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,3-dioxo-2,3-dihydropyrido[2,3-b]pyrazin-4(1H)-yl)methyl]benzoic acid typically involves multi-step organic reactions. One common method includes the condensation of 2-amino-nicotinonitriles with carbonyl compounds, followed by cyclization and oxidation steps. The reaction is often catalyzed by bases such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) under microwave irradiation, which enhances the reaction rate and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and recyclable catalysts, can further improve the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-[(2,3-dioxo-2,3-dihydropyrido[2,3-b]pyrazin-4(1H)-yl)methyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives with altered electronic properties .
Scientific Research Applications
4-[(2,3-dioxo-2,3-dihydropyrido[2,3-b]pyrazin-4(1H)-yl)methyl]benzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new therapeutic agents.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism by which 4-[(2,3-dioxo-2,3-dihydropyrido[2,3-b]pyrazin-4(1H)-yl)methyl]benzoic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to desired biological effects .
Comparison with Similar Compounds
Similar Compounds
3,4-dihydro-7-iodopyrido[2,3-b]pyrazin-2(1H)-one: Shares a similar core structure but with different substituents, leading to distinct chemical and biological properties.
3,4-Dihydro-2(1H)-pyridones: These compounds also feature a dihydropyrido core and are used as synthetic precursors in various chemical reactions.
Uniqueness
4-[(2,3-dioxo-2,3-dihydropyrido[2,3-b]pyrazin-4(1H)-yl)methyl]benzoic acid stands out due to its specific substitution pattern, which imparts unique electronic and steric properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
